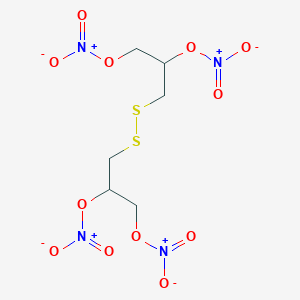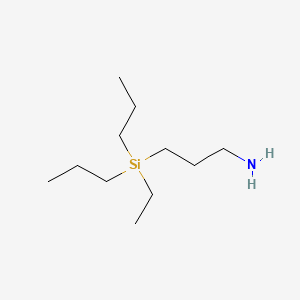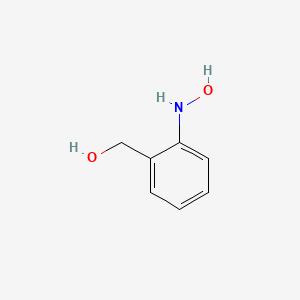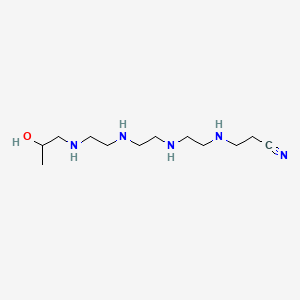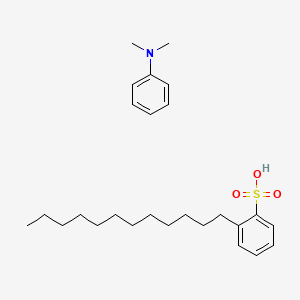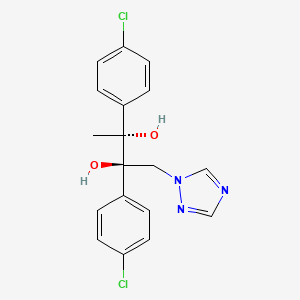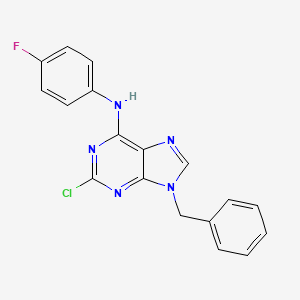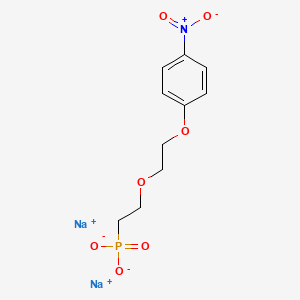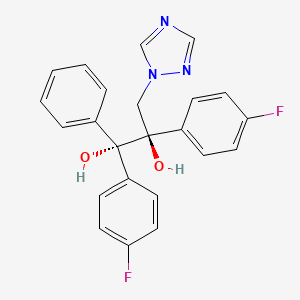![molecular formula C20H16BrNO2 B12672750 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide CAS No. 84434-08-2](/img/structure/B12672750.png)
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which is a class of compounds widely recognized for their applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide typically involves the reaction of 4-(oxophenylacetyl)phenylmethyl chloride with pyridine in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide can be compared with other pyridinium salts, such as:
1-Methylpyridinium bromide: Known for its use in organic synthesis and as a phase-transfer catalyst.
1-Benzylpyridinium bromide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
1-Phenylpyridinium bromide: Studied for its potential biological activities and applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84434-08-2 |
|---|---|
Molekularformel |
C20H16BrNO2 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
1-phenyl-2-[4-(pyridin-1-ium-1-ylmethyl)phenyl]ethane-1,2-dione;bromide |
InChI |
InChI=1S/C20H16NO2.BrH/c22-19(17-7-3-1-4-8-17)20(23)18-11-9-16(10-12-18)15-21-13-5-2-6-14-21;/h1-14H,15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SWFRNIFNAUTMHU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


